molecular formula C23H23N5O2S B3011882 N-(2-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide CAS No. 1206985-06-9

N-(2-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide

Cat. No. B3011882
CAS RN: 1206985-06-9
M. Wt: 433.53
InChI Key: WNHVDBJTPLIQJT-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiazole moiety, a 1,2,3-triazole ring, and a carboxamide group, which are common in various pharmacologically active compounds. The methoxybenzyl and p-tolyl groups may contribute to the molecule's lipophilicity and potential interactions with biological targets.

Synthesis Analysis

The synthesis of related thiazole and triazole derivatives has been reported in the literature. For instance, a thiazolidine-2,4-dione carboxamide derivative was synthesized using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology, which could be a relevant method for constructing similar thiazole carboxamide structures . Additionally, a triazole derivative was synthesized through an acid-catalyzed reaction involving a carbohydrazide and an aldehyde . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of an N-p-tolyl carboxamide derivative was determined by X-ray diffraction, revealing intra and intermolecular hydrogen bonds . Such structural information is crucial for understanding the conformation and potential binding interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of thiazole and triazole derivatives can be inferred from the literature. The thiazolidine-2,4-dione carboxamide derivatives demonstrated antimicrobial and antifungal activities, suggesting that the thiazole moiety in the compound of interest may also impart similar biological properties . The triazole ring, as seen in the synthesized carbohydrazide derivative, could be involved in reactions with various electrophiles or nucleophiles to form new bonds or functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar molecules. The presence of a methoxy group and a carboxamide linkage suggests that the compound may have moderate polarity, affecting its solubility and distribution in biological systems. The thiazole and triazole rings may contribute to the compound's stability and potential for forming hydrogen bonds, which could influence its pharmacokinetic profile.

Scientific Research Applications

Enzyme Inhibition Studies

The compound has been involved in the synthesis of novel heterocyclic compounds which were tested for their lipase and α-glucosidase inhibition. A specific compound showed notable anti-lipase and anti-α-glucosidase activity, demonstrating its potential in enzyme inhibition studies (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities

Derivatives of this compound have been synthesized and subjected to microbial screening. They displayed significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. This highlights its potential in the development of new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Spectroscopic and Electronic Properties

Research into the molecular, electronic, nonlinear optical, and spectroscopic properties of derivatives of this compound has been conducted. The study provided insights into the electronic properties and potential applications in various fields, such as materials science (Beytur & Avinca, 2021).

Synthesis of Analog Compounds

There's research on synthesizing analog compounds of this chemical, such as the antiepileptic drug Rufinamide. This demonstrates its relevance in the development of new pharmaceuticals (Bonacorso et al., 2015).

Photoreactions in Medicinal Chemistry

Studies have explored the photooxidation reactions of similar compounds, which can be crucial in understanding their behavior under certain conditions, particularly relevant to medicinal chemistry and drug design (Mahran, Sidky, & Wamhoff, 1983).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-9-11-18(12-10-14)28-16(3)20(26-27-28)23-25-15(2)21(31-23)22(29)24-13-17-7-5-6-8-19(17)30-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHVDBJTPLIQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide

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